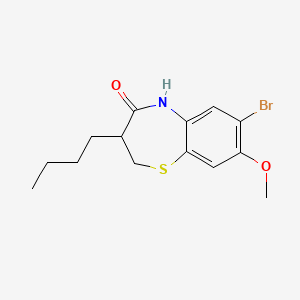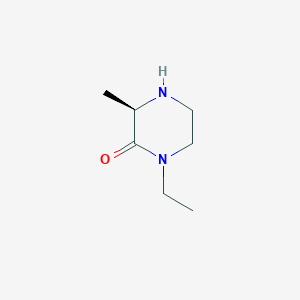
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a bromine atom, a butyl group, and a methoxy group attached to a benzothiazepine core. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation. For instance, one method involves the use of 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid as key starting materials. The reaction conditions often include microwave irradiation to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers.
科学的研究の応用
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
7,8-Dibromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one:
Uniqueness
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H18BrNO2S |
|---|---|
分子量 |
344.27 g/mol |
IUPAC名 |
7-bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C14H18BrNO2S/c1-3-4-5-9-8-19-13-7-12(18-2)10(15)6-11(13)16-14(9)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17) |
InChIキー |
DQPMIHIOHIYSEH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CSC2=CC(=C(C=C2NC1=O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)

![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)


![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
